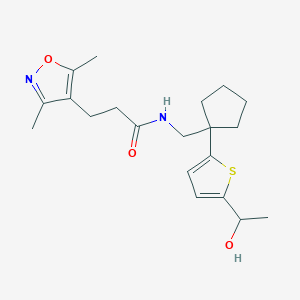
3-(3,5-dimethylisoxazol-4-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethylisoxazol-4-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide is a useful research compound. Its molecular formula is C20H28N2O3S and its molecular weight is 376.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An isoxazole ring, which is known for its biological activity.
- A cyclopentyl group attached to a thiophenyl moiety, enhancing its lipophilicity and potential bioavailability.
Research indicates that the compound may exert biological effects through several mechanisms:
- Enzyme Inhibition : It is hypothesized to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, influencing downstream signaling cascades critical for cell survival and growth.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives of isoxazole have shown promise as inhibitors of cancer cell growth by targeting the Polo-like kinase 1 (Plk1) pathway, which is crucial for mitotic progression in cancer cells .
Neuroprotective Effects
Compounds containing isoxazole rings have also demonstrated neuroprotective effects in models of neurodegenerative diseases. They may mitigate oxidative stress and inflammation in neuronal cells .
Pharmacological Profile
The pharmacological profile of the compound includes:
- Solubility : High solubility in organic solvents suggests good bioavailability.
- Stability : Preliminary studies indicate metabolic stability, which is crucial for therapeutic efficacy.
Study 1: In Vitro Anticancer Activity
A recent study evaluated the anticancer activity of structurally related compounds against various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis |
| Compound B | MCF7 | 3.2 | Cell Cycle Arrest |
| Target Compound | A549 | 4.8 | Apoptosis |
Study 2: Neuroprotective Effects
In another investigation, the neuroprotective effects were assessed using a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The target compound exhibited a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent .
属性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-13-16(15(3)25-22-13)6-9-19(24)21-12-20(10-4-5-11-20)18-8-7-17(26-18)14(2)23/h7-8,14,23H,4-6,9-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMYIOORJGQCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














